![molecular formula C15H20N2O2 B2778761 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea CAS No. 2097936-16-6](/img/structure/B2778761.png)
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a hydroxycyclohexene ring and a methylphenyl urea moiety.
Métodos De Preparación
The synthesis of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxycyclohexene Ring: This step involves the preparation of the hydroxycyclohexene intermediate through a series of reactions such as cyclization and hydroxylation.
Attachment of the Methylphenyl Urea Moiety: The hydroxycyclohexene intermediate is then reacted with an appropriate isocyanate to form the final urea compound.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a cyclohexane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxycyclohexene ring and the urea moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects .
Comparación Con Compuestos Similares
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea can be compared with other similar compounds, such as:
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea: This compound has a thiophene ring instead of a methylphenyl group, which may result in different biological activities and applications.
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(2-chlorophenyl)urea: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Propiedades
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-7-3-4-8-13(12)17-14(18)16-11-15(19)9-5-2-6-10-15/h3-5,7-9,19H,2,6,10-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZPFBPJDMXEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCCC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

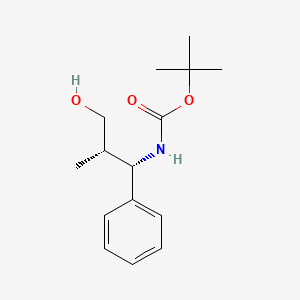
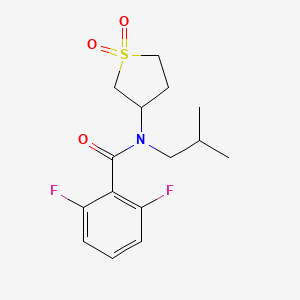
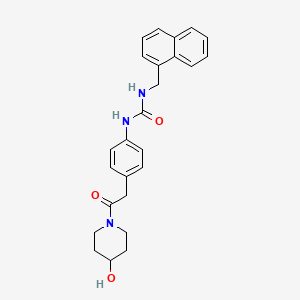
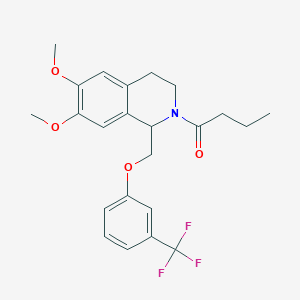
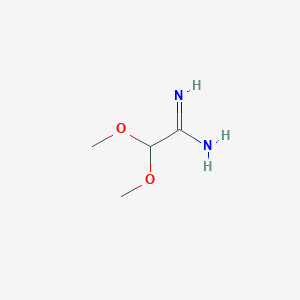

![Spiro[2.3]hexane-5-carbothioamide](/img/structure/B2778690.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-morpholinopropyl)acetamide](/img/structure/B2778691.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-chloro-5-nitrophenyl)methanone](/img/structure/B2778692.png)
![5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778693.png)
![1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2778694.png)
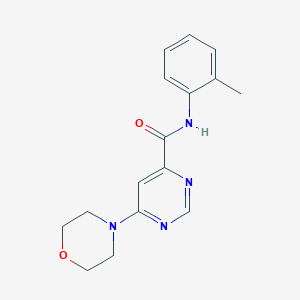
![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)
